molecular formula C8H9ClOS B13270327 (2-Chloro-6-methoxyphenyl)methanethiol

(2-Chloro-6-methoxyphenyl)methanethiol

Cat. No.: B13270327
M. Wt: 188.67 g/mol
InChI Key: XLAYKFVTCWWRRX-UHFFFAOYSA-N
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Description

(2-Chloro-6-methoxyphenyl)methanethiol is an organic compound with the molecular formula C8H9ClOS It is characterized by the presence of a chloro group, a methoxy group, and a thiol group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where a suitable precursor, such as (2-Chloro-6-methoxyphenyl)methanol, is treated with a thiolating agent under controlled conditions .

Industrial Production Methods

Industrial production of (2-Chloro-6-methoxyphenyl)methanethiol may involve large-scale nucleophilic substitution reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-methoxyphenyl)methanethiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Chloro-6-methoxyphenyl)methanethiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chloro-6-methoxyphenyl)methanethiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity. The chloro and methoxy groups can influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloro-6-methoxyphenyl)methanethiol is unique due to the presence of both a thiol and a methoxy group on the aromatic ring, which imparts distinct chemical properties and reactivity compared to its analogs. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H9ClOS

Molecular Weight

188.67 g/mol

IUPAC Name

(2-chloro-6-methoxyphenyl)methanethiol

InChI

InChI=1S/C8H9ClOS/c1-10-8-4-2-3-7(9)6(8)5-11/h2-4,11H,5H2,1H3

InChI Key

XLAYKFVTCWWRRX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)Cl)CS

Origin of Product

United States

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